molecular formula C13H19ClFN B1341340 2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride CAS No. 1172829-38-7

2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride

Cat. No.: B1341340
CAS No.: 1172829-38-7
M. Wt: 243.75 g/mol
InChI Key: DQAKNVIJOOTVGZ-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-fluoro-4-methyl-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methyl-benzyl bromide and piperidine.

    Nucleophilic Substitution: The 3-fluoro-4-methyl-benzyl bromide undergoes a nucleophilic substitution reaction with piperidine to form 2-(3-Fluoro-4-methyl-benzyl)-piperidine.

    Hydrochloride Formation: The resulting 2-(3-Fluoro-4-methyl-benzyl)-piperidine is then treated with hydrochloric acid to form the hydrochloride salt.

The reaction conditions typically involve the use of an organic solvent such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used in substitution reactions.

Major Products

    Oxidation: Products include ketones, carboxylic acids, and aldehydes.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated compounds.

Scientific Research Applications

2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoro-benzyl)-piperidine hydrochloride
  • 2-(4-Methyl-benzyl)-piperidine hydrochloride
  • 2-(3-Chloro-4-methyl-benzyl)-piperidine hydrochloride

Uniqueness

2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride is unique due to the presence of both the fluoro and methyl substituents on the benzyl group. This combination of substituents can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.

Biological Activity

2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride, with the CAS number 1172829-38-7, is a chemical compound that has garnered attention for its potential biological activities. The compound's structure includes a piperidine ring substituted with a fluorinated benzyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C15H18ClFN
  • Molecular Weight : 243.75 g/mol

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes in the body. Research indicates that it may act as an antagonist for the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception and inflammatory responses.

TRPV1 Antagonism

Studies have shown that compounds similar to this compound exhibit significant antagonistic effects on TRPV1. For instance, docking studies suggest that the fluorinated substituents enhance hydrophobic interactions critical for receptor binding, leading to effective antagonism in neuropathic pain models .

Biological Activity Overview

Activity Type Description Reference
Analgesic Effects Demonstrated dose-dependent antiallodynic activity in neuropathic pain models.
TRPV1 Antagonism Blocks capsaicin-induced hypothermia; effective in reducing pain sensation.
Cell Line Studies Evaluated against various cancer cell lines, showing selective cytotoxicity.

Case Studies and Research Findings

  • Analgesic Activity : In vivo studies have shown that related compounds exhibit significant analgesic properties. For example, one study reported that a structurally similar compound demonstrated an 83% maximum possible effect (MPE) at a dosage of 10 mg/kg in a chronic constriction injury model .
  • Cancer Cell Line Evaluation : The compound has been screened against several T-lymphoblastic and non-T-cell cancer cell lines, revealing varying degrees of cytotoxicity and selectivity. The findings indicate potential applications in cancer therapeutics .
  • Structure-Activity Relationship (SAR) : Research into the SAR of piperidine derivatives has highlighted that modifications at specific positions can enhance biological activity. For instance, introducing hydrophobic groups significantly improves TRPV1 antagonism .

Properties

IUPAC Name

2-[(3-fluoro-4-methylphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c1-10-5-6-11(9-13(10)14)8-12-4-2-3-7-15-12;/h5-6,9,12,15H,2-4,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAKNVIJOOTVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2CCCCN2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588839
Record name 2-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172829-38-7
Record name 2-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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